4-Cyclopropylcyclohexan-1-amine
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Overview
Description
4-Cyclopropylcyclohexan-1-amine is an organic compound with the molecular formula C9H17N It is a derivative of cyclohexane, where a cyclopropyl group is attached to the fourth carbon of the cyclohexane ring, and an amine group is attached to the first carbon
Mechanism of Action
Target of Action
Similar compounds, such as cycloalkanes, are known to interact with various biological targets . For instance, local anesthetics, which often have a cycloalkane structure, primarily target voltage-gated Na+ channels, responsible for the generation of action potentials in excitable membranes .
Mode of Action
For instance, local anesthetics block nerve conduction by interacting directly with specific receptors on the Na+ channel, inhibiting Na+ ion influx and impairing the propagation of the action potential in axons .
Biochemical Pathways
Cycloalkanes and related compounds can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The general principles of pharmacokinetics apply, where the onset, duration, and intensity of a drug’s effect are determined by these processes .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may influence the function of certain proteins or enzymes, potentially leading to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-cyclopropylcyclohexanone. This process typically involves the following steps:
Formation of 4-Cyclopropylcyclohexanone: This intermediate can be synthesized through the cyclopropanation of cyclohexanone using a suitable cyclopropylating agent.
Reductive Amination: The 4-cyclopropylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Cyclopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the cyclopropyl group.
4-Methylcyclohexan-1-amine: Similar structure with a methyl group instead of a cyclopropyl group.
4-Phenylcyclohexan-1-amine: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropylcyclohexan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclopropylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9-5-3-8(4-6-9)7-1-2-7/h7-9H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSHWZSHWMNMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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